Ethyl cyanoacetate

Overview

Description

Ethyl cyanoacetate (ECA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a characteristic odor and boiling point of 125°C. ECA is used as a reagent in organic synthesis and is used in the manufacture of pharmaceuticals, flavors, fragrances, and other products. It is also used as a catalyst in the production of polymers, and as a solvent in the production of dyes, inks, and adhesives. ECA is a versatile compound with many potential applications in the laboratory and industrial settings.

Scientific Research Applications

Synthesis Optimization : Ethyl cyanoacetate is a key chemical intermediate, utilized extensively in synthesis processes. A study by Chen et al. (2020) explored the optimal synthesis conditions for this compound through esterification, emphasizing the importance of catalysts, reactant ratios, reaction time, and temperature in achieving high esterification rates (Chen, Zhu, Liang, Yang, & Wang, 2020).

Cyanation Agent : this compound has been identified as a novel cyanating agent in palladium-catalyzed reactions. Zheng et al. (2012) demonstrated its efficiency in converting various aryl halides into nitriles, showcasing its versatility and effectiveness in organic synthesis (Zheng, Yu, & Shen, 2012).

Amino Acid and Pyrazolone Synthesis : Ethyl α-substituted cyanoacetates, derived from this compound, have been used to prepare various compounds like hydrazides, azides, urethanes, and amino acids. Boivin et al. (1952) highlighted its utility in synthesizing diverse chemical structures, including pyrazolones, with distinct ultraviolet absorption spectra (Boivin, Gagnon, Renaud, & Bridgeo, 1952).

Hydrocyanation of Chalcone Derivatives : Li and Yin (2017) described the use of this compound for the conjugate hydrocyanation of chalcone derivatives. This process is noted for its mild reaction conditions and the use of less toxic, stable, and easily-handled reagents, enhancing its practical application in chemical synthesis (Li & Yin, 2017).

Synthesis of Pyridin-2-One Derivatives : Fefelova et al. (2014) reported the synthesis of various pyridin-2-ones using ethyl(1-phenylethylidene)cyanoacetate. Their work emphasizes the role of this compound derivatives in facilitating cyclization reactions and the synthesis of heterocyclic compounds (Fefelova, Krasnikov, Dyachenko, & Dyachenko, 2014).

Aminoacetamide Synthesis : Qiang (2002) explored the synthesis of cyano aminoacetamide using this compound. This process was noted for its advantages like readily available raw materials, mild reaction conditions, and high yield and purity of the end product (Qiang, 2002).

Mechanism of Action

Target of Action

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl . The primary targets of this compound are these reactive centers, which interact with other compounds in various chemical reactions.

Mode of Action

This compound can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . As an example of reactivity at the nitrile, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids .

Biochemical Pathways

The condensation of this compound and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Result of Action

The result of the action of this compound depends on the specific reactions it undergoes. For instance, in the reaction with salicylaldehyde, the major product is coumarin-3-carboxylate ester . This compound has various applications in synthetic, organic, and pharmaceutical chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the yield of the reaction with salicylaldehyde can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds . Moreover, this compound is both a nitrile and an ester, and its reactions with acids liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Safety and Hazards

Ethyl cyanoacetate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Relevant Papers Several papers have been published on the topic of this compound. For instance, a paper titled “Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds” discusses the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Another paper, “Synthesis of highly substituted tetrahydroquinolines using this compound via aza-Michael–Michael addition”, discusses the synthesis of highly substituted tetrahydroquinolines using this compound .

Biochemical Analysis

Biochemical Properties

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .

Molecular Mechanism

The molecular mechanism of this compound involves its three different reactive centers—nitrile, ester, acidic methylene site . As an example of reactivity at the nitrile, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids .

Temporal Effects in Laboratory Settings

Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C .

Metabolic Pathways

It is known that this compound may be prepared in various ways, including Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .

properties

IUPAC Name |

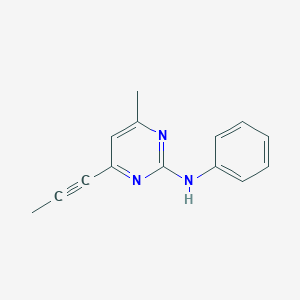

ethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

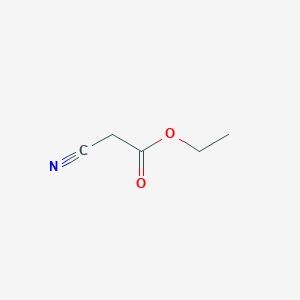

CCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026718 | |

| Record name | Ethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline] | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NFPA, 2010), 230 °F | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0654 g/cu cm at 20 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.9 (Air = 1) | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C | |

| Record name | Ethyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale straw-colored liquid | |

CAS RN |

105-56-6 | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9N006U0F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22.5 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethyl cyanoacetate?

A1: this compound has the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] [] These techniques provide information about the functional groups, structure, and molecular weight of the compound.

Q3: What does the infrared spectrum of this compound reveal?

A3: The infrared spectrum of this compound shows characteristic absorption bands for the cyano group (C≡N) and the carbonyl group (C=O), indicating the presence of these functional groups in the molecule. Additionally, it suggests the presence of rotational isomers due to internal rotation about the NCH2C—C and O—C2H5 bonds. []

Q4: What is the Knoevenagel condensation reaction, and how is this compound involved?

A4: The Knoevenagel condensation is a vital organic reaction that forms a carbon-carbon double bond. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, like this compound, in the presence of a base catalyst. []

Q5: Can you provide specific examples of catalysts used in Knoevenagel condensations involving this compound?

A5: A variety of catalysts have been employed for this reaction, including potassium fluoride on alumina (KF-Al2O3), molybdenum oxide nanoparticles (MoO₃ NPs), and basic functionalized ionic liquids like 1-butyl-3-methylimidazonium hydroxide ([BMIM]OH). These catalysts offer different advantages like high efficiency, recyclability, and enabling reactions under mild conditions. [] , [] , []

Q6: What types of products can be synthesized using this compound in Knoevenagel condensations?

A6: This reaction with this compound can yield various products, including α-cyanocinnamates, arylidene ethyl cyanoacetates, and substituted 2-imino-3-ethoxycarbonyl-2H-chromenes, depending on the reaction conditions and the other reactants involved. [] , [] These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Q7: Beyond Knoevenagel condensation, what other reactions utilize this compound?

A7: this compound acts as a reagent in diverse reactions. For instance, it is employed as a methylene nucleophile in the electrochemical synthesis of benzofurans via a Michael addition reaction. Additionally, it participates in multi-component reactions, such as the synthesis of spiro-1,4-dihydropyridines, highlighting its versatility in building complex molecules. [] , []

Q8: How does this compound interact with silica surfaces?

A8: Research shows that this compound interacts with silica surfaces through hydrogen bonding. This interaction occurs primarily between the cyano and carbonyl groups of this compound and the silanol groups on the silica surface. []

Q9: What is the significance of studying the interaction of this compound with silica?

A9: Understanding this interaction is vital in various fields like chromatography, surface science, and catalysis. For instance, this knowledge can inform the development of more efficient stationary phases for chromatographic separations. []

Q10: Are there any computational studies on this compound and its reactions?

A10: While the provided papers do not delve deeply into detailed computational studies, they highlight the use of techniques like digital simulation of cyclic voltammograms. This technique helps prove the proposed mechanisms of reactions involving this compound, such as its reaction with catechol. []

Q11: How do structural modifications of this compound impact its reactivity?

A11: Research on Knoevenagel condensations reveals that the reaction rate is influenced by the nature of the substituents on the aromatic aldehyde reacting with this compound. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups can decrease it. This highlights the role of electronic effects in modulating the reactivity of this compound derivatives. []

Q12: Are there examples where changes in the ester group of this compound affect its reactivity?

A12: Yes, studies on the synthesis of α-cyanoacrylate monomers indicate that the alkyl group of the cyanoacetate ester influences the reaction rate. For instance, mthis compound and n-butyl cyanoacetate exhibit different reactivities compared to this compound in reactions with formaldehyde. []

Q13: What are some strategies to enhance the stability and solubility of this compound-derived compounds?

A13: While the provided papers don't directly address formulation strategies for this compound, they emphasize the significance of reaction conditions and catalysts in achieving high yields and product purity. Optimizing these parameters can indirectly contribute to the stability of the synthesized compounds by minimizing side reactions and degradation.

Q14: How is this compound typically quantified in reaction mixtures?

A14: Gas chromatography is a commonly employed technique for analyzing and quantifying this compound in reaction mixtures, as exemplified in studies optimizing its synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)